Journal Name:Nuclear Science and Engineering
Journal ISSN:0029-5639
IF:1.46
Journal Website:http://www.ans.org/pubs/journals/nse/
Year of Origin:1956
Publisher:American Nuclear Society
Number of Articles Per Year:60
Publishing Cycle:Monthly
OA or Not:Not
Nuclear Science and Engineering ( IF 1.46 ) Pub Date: 2023-07-27 , DOI:
10.1021/jacs.3c03477
Ligands targeting nucleic acid-sensing receptors activate the innate immune system and play a critical role in antiviral and antitumoral therapy. However, ligand design for in situ stability, targeted delivery, and predictive immunogenicity is largely hampered by the sophisticated mechanism of the nucleic acid-sensing process. Here, we utilize single-stranded RNA (ssRNA) origami with precise structural designability as nucleic acid sensor-based ligands to achieve improved biostability, organelle-level targeting, and predictive immunogenicity. The natural ssRNAs self-fold into compact nanoparticles with defined shapes and morphologies and exhibit resistance against RNase digestion in vitro and prolonged retention in macrophage endolysosomes. We find that programming the edge length of ssRNA origami can precisely regulate the degree of macrophage activation via a toll-like receptor-dependent pathway. Further, we demonstrate that the ssRNA origami-based ligand elicits an anti-tumoral immune response of macrophages and neutrophils in the tumor microenvironment and retards tumor growth in the mouse pancreatic tumor model. Our ssRNA origami strategy utilizes structured RNA ligands to achieve predictive immune activation, providing a new solution for nucleic acid sensor-based ligand design and biomedical applications.
Nuclear Science and Engineering ( IF 1.46 ) Pub Date: 2023-07-25 , DOI:
10.1021/jacs.3c04652
Germanosilicate zeolites with various structures have been extensively synthesized, but the syntheses of corresponding zeolite structures in the absence of germanium species remain a challenge. One such example is an ITR zeolite structure, which is a twin of the ITH zeolite structure. Through the modification of a classic organic template for synthesizing ITH zeolites and thus designing a new organic template with high compatibility to ITR zeolite assisted by theoretical simulation, we, for the first time, show the Ge-free synthesis of an ITR structure including pure silica, aluminosilicate, and borosilicate ITR zeolites. These materials have high crystallinity, corresponding to an ITR content of more than 95%. In the methanol-to-propylene (MTP) reaction, the obtained aluminosilicate ITR zeolite exhibits excellent propylene selectivity and a long lifetime compared with conventional aluminosilicate ZSM-5 zeolite. The strategy for the design of organic templates might offer a new opportunity for rational syntheses of novel zeolites and, thus, the development of highly efficient zeolite catalysts in the future.
Nuclear Science and Engineering ( IF 1.46 ) Pub Date: 2023-07-13 , DOI:
10.1021/jacs.3c04414
Superoxide dismutases (SODs) are essential antioxidant enzymes that prevent massive superoxide radical production and thus protect cells from damage induced by free radicals. However, this concept has rarely been applied to directly impede the function of driver oncogenes, thus far. Here, leveraging efforts from SOD model complexes, we report the novel finding of biomimetic copper complexes that efficiently scavenge intracellularly generated free radicals and, thereby, directly access the core consequence of colorectal cancer suppression. We conceived four structurally different SOD-mimicking copper complexes that showed distinct disproportionation reaction rates of intracellular superoxide radical anions. By replenishing SOD models, we observed a dramatic reduction of intracellular reactive oxygen species (ROS) and adenine 5′-triphosphate (ATP) concentrations that led to cell cycle arrest at the G2/M stage and induced apoptosis in vitro and in vivo. Our results showcase how nature-mimicking models can be designed and fine-tuned to serve as a viable chemotherapeutic strategy for cancer treatment.
Nuclear Science and Engineering ( IF 1.46 ) Pub Date: 2023-07-13 , DOI:
10.1021/jacs.3c05626
The synthesis of molecular uranium complexes in oxidation states lower than +3 remains a challenge despite the interest for their multielectron transfer reactivity and electronic structures. Herein, we report the one- and two-electron reduction of a U(III) complex supported by an arene-tethered tris(siloxide) tripodal ligand leading to the mono-reduced complexes, [K(THF)U((OSi(OtBu)2Ar)3-arene)(THF)] (2) and [K(2.2.2-cryptand)][U((OSi(OtBu)2Ar)3-arene)(THF)] (2-crypt), and to the di-reduced U(I) synthons, [K2(THF)3U((OSi(OtBu)2Ar)3-arene)]∞ (3) and [(K(2.2.2-cryptand))]2[U((OSi(OtBu)2Ar)3-arene)] (3-crypt). EPR and UV/vis/NIR spectroscopies, magnetic, cyclic voltammetry, and computational studies provide strong evidence that complex 2-crypt is best described as a U(II), where the U(II) is stabilized by δ-bonding interactions between the arene anchor and the uranium frontier orbitals, whereas complexes 3 and 3-crypt are best described as having a U(III) ion supported by the di-reduced arene anchor. Three quasi-reversible redox waves at E1/2 = −3.27, −2.45, and −1.71 V were identified by cyclic voltammetry studies and were assigned to the U(IV)/U(III), U(III)/U(II), and U(II)/U(III)–(arene)2– redox couples. The ability of complexes 2 and 3 in transferring two- and three-electrons, respectively, to oxidizing substrates was confirmed by the reaction of 2 with azobenzene (PhNNPh), leading to the U(IV) complex, [K(Et2O)U((OSi(OtBu)2Ar)3-arene)(PhNNPh)(THF)] (4), and of complex 3 with cycloheptatriene, yielding the U(IV) complex, [(K(Et2O)2)U((OSi(OtBu)2Ar)3-arene)(η7-C7H7)]∞ (6). These results demonstrate that the arene-tethered tris(siloxide) tripodal ligand provides an excellent platform for accessing low-valent uranium chemistry while implementing multielectron transfer pathways as shown by the reactivity of complex 3, which provides the third example of a U(I) synthon.
Nuclear Science and Engineering ( IF 1.46 ) Pub Date: 2023-07-12 , DOI:
10.1021/jacs.3c05184
Recycling waste plastics requires the degradation of plastics into small molecules. However, various products are widely distributed using traditional methods of depolymerizing polystyrene (PS) such as catalytic pyrolysis and hydrogenolysis. Here, we creatively report a N-bridged Co, Ni dual-atom (Co-N-Ni) catalyst for the targeted conversion of waste PS plastics to ethylbenzene via a pressurized tandem fixed-bed reactor where hydropyrolysis is coupled with downstream vapor-phase hydrotreatment. The Co-N-Ni catalyst achieves 95 wt % PS conversion with 92 wt % ethylbenzene yield, significantly superior to the corresponding single-atom catalysts, and enables degradation of real PS plastics. Theoretical calculations and experimental results demonstrate that the d-band center of metal atoms is well regulated in the Co-N-Ni catalyst. The Co site activates the C═C bond more easily, while the Ni site spatially optimizes the adsorption configuration of the styrene molecule due to the electronic interaction. This Co-N-Ni catalyst in the tandem reactor also shows excellent durability and provides a new direction for real plastic degradation.
Nuclear Science and Engineering ( IF 1.46 ) Pub Date: 2023-07-13 , DOI:
10.1021/jacs.3c03749
Fibrillar protein aggregates are characteristic of neurodegenerative diseases but represent difficult targets for ligand design, because limited structural information about the binding sites is available. Ligand-based virtual screening has been used to develop a computational method for the selection of new ligands for Aβ(1–42) fibrils, and five new ligands have been experimentally confirmed as nanomolar affinity binders. A database of ligands for Aβ(1–42) fibrils was assembled from the literature and used to train models for the prediction of dissociation constants based on chemical structure. The virtual screening pipeline consists of three steps: a molecular property filter based on charge, molecular weight, and logP; a machine learning model based on simple chemical descriptors; and machine learning models that use field points as a 3D description of shape and surface properties in the Forge software. The three-step pipeline was used to virtually screen 698 million compounds from the ZINC15 database. From the top 100 compounds with the highest predicted affinities, 46 compounds were experimentally investigated by using a thioflavin T fluorescence displacement assay. Five new Aβ(1–42) ligands with dissociation constants in the range 20–600 nM and novel structures were identified, demonstrating the power of this ligand-based approach for discovering new structurally unique, high-affinity amyloid ligands. The experimental hit rate using this virtual screening approach was 10.9%.
Nuclear Science and Engineering ( IF 1.46 ) Pub Date: 2023-07-13 , DOI:
10.1021/jacs.3c04048
Lytic polysaccharide monooxygenases (LPMOs) catalyze the degradation of recalcitrant carbohydrate polysaccharide substrates. These enzymes are characterized by a mononuclear Cu(I) active site with a three-coordinate T-shaped “His-brace” configuration including the N-terminal histidine and its amine group as ligands. This study explicitly investigates the electronic structure of the d10 Cu(I) active site in a LPMO using Kβ X-ray emission spectroscopy (XES). The lack of inversion symmetry in the His-brace site enables the 3d/p mixing required for intensity in the Kβ valence-to-core (VtC) XES spectrum of Cu(I)-LPMO. These Kβ XES data are correlated to density functional theory (DFT) calculations to define the bonding, and in particular, the frontier molecular orbital (FMO) of the Cu(I) site. These experimentally validated DFT calculations are used to evaluate the reaction coordinate for homolytic cleavage of the H2O2 O–O bond and understand the contribution of this FMO to the low barrier of this reaction and how the geometric and electronic structure of the Cu(I)-LPMO site is activated for rapid reactivity with H2O2.
Nuclear Science and Engineering ( IF 1.46 ) Pub Date: 2023-07-13 , DOI:
10.1021/jacs.3c03981
This work introduces the use of 8-aminoquinoline subcomponents to generate complex three-dimensional structures. Together with a tris(formylpyridine), 8-aminoquinoline condensed around ZnII templates to produce a tris(tridentate) ligand. This ligand is incorporated into either a tricapped trigonal prismatic ZnII9L6 structure or a pair of pseudo-octahedral ZnII6L4 diastereomers, with S4 and D2 symmetries. Introduction of a methyl group onto the aminoquinoline modulated the coordination sphere of ZnII, which favored the ZnII9L6 structure and disfavored the ZnII6L4 assembly. The tricapped trigonal prismatic ZnII9L6 architecture converted into a single ZnII6L4 cage diastereomer following the addition of a dianionic 4,4′-dinitrostilbene-2,2′-disulfonate guest. Four of these guests clustered tightly at the four windows of the ZnII6L4 cage, held in place through electrostatic interactions and hydrogen bonding, stabilize a single diastereomeric configuration with S4 symmetry.
Nuclear Science and Engineering ( IF 1.46 ) Pub Date: 2023-07-13 , DOI:
10.1021/jacs.3c04538
Structure determination of molecular solids through NMR crystallography relies on the generation of a comprehensive set of candidate crystal structures and on the comparison of chemical shifts computed for those candidates with experimental values. Exploring the polymorph landscape of molecular solids requires extensive computational power, which leads to a significant bottleneck in the generation of the set of candidate crystals by crystal structure prediction (CSP) protocols. Here, we use a database of crystal structures with associated chemical shifts to construct three-dimensional interaction maps in molecular crystals directly derived from a molecular structure and its associated set of experimentally measured chemical shifts. We show how the maps obtained can be used to identify structural constraints for accelerating CSP protocols and to evaluate the likelihood of candidate crystal structures without requiring DFT-level chemical shift computations.
Nuclear Science and Engineering ( IF 1.46 ) Pub Date: 2023-07-13 , DOI:
10.1021/jacs.3c02542
Rechargeable multivalent-ion batteries are of significant interest due to the high specific capacities and earth abundance of their metal anodes, though few cathode materials permit multivalent ions to electrochemically intercalate within them. The crystalline chevrel phases are among the few cathode materials known to reversibly intercalate multivalent cations. However, to date, no multivalent-ion intercalation electrodes can match their reversibility and stability, in part due to the lack of design rules that guide how ion intercalation and electron charge transfer are coupled up from the atomic scale. Here, we elucidate the electronic charge storage mechanism that occurs in chevrel phase (Mo6Se8, Mo6S8) electrodes upon the electrochemical intercalation of multivalent cations (Al3+, Zn2+), using solid-state nuclear magnetic resonance spectroscopy, synchrotron X-ray absorption near edge structure measurements, operando synchrotron diffraction, and density functional theory calculations. Upon cation intercalation, electrons are transferred selectively to the anionic chalcogen framework, while the transition metal octahedra are redox inactive. This reversible electrochemical anionic redox, which occurs without breaking or forming chemical bonds, is a fundamentally different charge storage mechanism than that occurring in most transition metal-containing intercalation electrodes using anionic redox to enhance energy density. The results suggest material design principles aimed at realizing new intercalation electrodes that enable the facile electrochemical intercalation of multivalent cations.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | NUCLEAR SCIENCE & TECHNOLOGY 核科学技术4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
14.20 | 53 | Science Citation Index Science Citation Index Expanded | Not |
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